molecular formula C25H19BrF3N3O2S2 B12016718 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B12016718
M. Wt: 594.5 g/mol
InChI Key: KAXSRZZNAHDUMA-UHFFFAOYSA-N
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Description

The compound 2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic molecule featuring a benzothieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Starting Materials : The synthesis begins with the preparation of the benzothieno[2,3-d]pyrimidine core. This can be achieved through a multi-step process involving the cyclization of appropriate precursors.
  • Cyclization : The cyclization reaction typically involves the use of a bromophenyl derivative and a thiourea compound under acidic conditions to form the benzothieno[2,3-d]pyrimidine ring.
  • Functionalization : The introduction of the 4-bromophenyl group is achieved through a substitution reaction, often using a brominating agent such as N-bromosuccinimide (NBS).
  • Sulfanyl Group Addition : The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol derivative reacts with the benzothieno[2,3-d]pyrimidine intermediate.
  • Final Coupling : The final step involves coupling the benzothieno[2,3-d]pyrimidine derivative with the trifluoromethylphenylacetamide under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for the cyclization and functionalization steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation : The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
  • Reduction : Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.
  • Substitution : The bromophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
  • Substitution : Nucleophiles like amines or thiols can be used under basic conditions to substitute the bromine atom.
Major Products:
  • Oxidation : Sulfoxides and sulfones.
  • Reduction : Hydroxyl derivatives.
  • Substitution : Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: Biologically, the compound’s structure suggests potential interactions with enzymes and receptors, making it a candidate for drug discovery and development. It may exhibit activity against certain diseases by modulating biological pathways.

Medicine: In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases such as cancer, inflammation, or infectious diseases.

Industry: Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may offer advantages in various industrial applications.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. Generally, it could act by binding to enzymes or receptors, inhibiting or activating their function. The presence of the bromophenyl and trifluoromethyl groups suggests potential for strong binding interactions, possibly through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds:

  • 2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide
  • 2-{[3-(4-fluorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide

Uniqueness: The presence of the bromophenyl group in the target compound distinguishes it from its analogs, potentially offering different pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group further enhances its lipophilicity and metabolic stability, making it a unique candidate for various applications.

2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H19BrF3N3O2S2

Molecular Weight

594.5 g/mol

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C25H19BrF3N3O2S2/c26-14-9-11-15(12-10-14)32-23(34)21-16-5-1-4-8-19(16)36-22(21)31-24(32)35-13-20(33)30-18-7-3-2-6-17(18)25(27,28)29/h2-3,6-7,9-12H,1,4-5,8,13H2,(H,30,33)

InChI Key

KAXSRZZNAHDUMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Br)SCC(=O)NC5=CC=CC=C5C(F)(F)F

Origin of Product

United States

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